

The Cleavable Properties of Disuccinimidyl Tartrate (DST): An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Disuccinimidyl tartrate	
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Disuccinimidyl tartrate (DST) is a homobifunctional and amine-reactive crosslinker that has become an invaluable tool for researchers in proteomics, structural biology, and drug development.[1][2][3] Its key feature lies in its cleavable tartrate spacer arm, which allows for the reversal of crosslinks under specific and mild conditions, facilitating the analysis of protein-protein interactions and the identification of crosslinked peptides by mass spectrometry. This guide provides a comprehensive overview of the cleavable properties of DST, including its mechanism of action, detailed experimental protocols, and quantitative data for its application.

Core Properties of Disuccinimidyl Tartrate

DST is a water-soluble crosslinker that reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) through its two N-hydroxysuccinimide (NHS) esters.[1] [4] The tartrate moiety within its spacer arm contains a cis-diol that can be specifically cleaved by oxidation with sodium meta-periodate.[1][2][4] This cleavage mechanism is orthogonal to the commonly used disulfide bond reduction, offering a distinct advantage when studying proteins that contain native disulfide bonds.[2][3]



Property	Value	Reference
Chemical Name	Disuccinimidyl tartrate	[1]
Synonyms	DST, Disuccinimidyl L-tartrate	[2]
Molecular Weight	344.23 g/mol	[2][3]
Spacer Arm Length	6.4 Å	[2]
CAS Number	62069-75-4	[2]
Chemical Formula	C12H12N2O10	[2][3]
Appearance	White to pale yellow solid	[2]
Reactivity	Primary amines (-NH2)	[1][4]
Cleavage Reagent	Sodium meta-periodate (NaIO4)	[1][4]

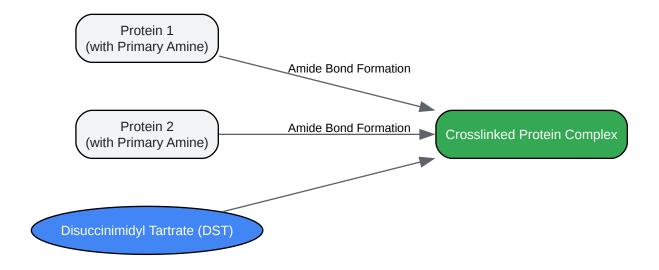
Mechanism of Action: Crosslinking and Cleavage

The utility of DST is rooted in a two-stage process: the initial crosslinking of target proteins followed by the specific cleavage of the crosslinker to facilitate analysis.

Crosslinking Reaction

The NHS esters at both ends of the DST molecule react with primary amines on proteins to form stable amide bonds. This reaction is typically carried out in a buffer with a pH range of 7.2 to 8.5 to ensure the deprotonation of the amine groups, which enhances their nucleophilicity.



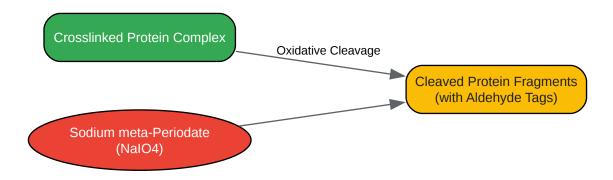


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Figure 1: Schematic of DST crosslinking reaction.

Cleavage Reaction

The central tartrate group of the DST crosslinker possesses a vicinal diol (cis-diol). This specific chemical feature allows for oxidative cleavage by sodium meta-periodate (NaIO4). The periodate ion attacks the diol, leading to the scission of the carbon-carbon bond and the formation of two aldehyde groups. This cleavage reaction is typically performed at a concentration of 15 mM sodium meta-periodate.[1][4]



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Figure 2: Oxidative cleavage of the DST crosslinker.

Experimental Protocols



The following protocols provide a general framework for using DST. Optimal conditions may vary depending on the specific application and proteins being studied.

Protocol 1: Protein Crosslinking with DST

Materials:

- DST crosslinker
- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Protein sample in a suitable buffer

Procedure:

- Prepare DST Stock Solution: Dissolve DST in DMSO or DMF to a final concentration of 25 mM immediately before use.
- Reaction Setup: Add the DST stock solution to the protein sample in the reaction buffer. The final concentration of DST will need to be optimized, but a starting point is a 20- to 50-fold molar excess of DST to protein.
- Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.
- Quenching: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted NHS esters.
- Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Protocol 2: Cleavage of DST Crosslinks



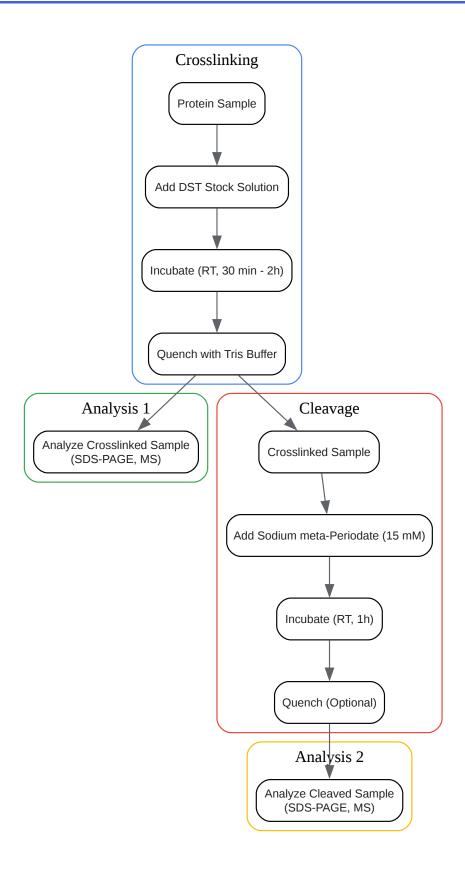
Materials:

- Crosslinked protein sample
- Sodium meta-periodate (NaIO4)
- Cleavage Buffer (e.g., 50 mM sodium acetate, pH 5.5)

Procedure:

- Prepare Cleavage Reagent: Prepare a fresh solution of 1 M sodium meta-periodate in water.
- Cleavage Reaction: Add the sodium meta-periodate solution to the crosslinked protein sample to a final concentration of 15 mM.[1][4]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
 [5]
- Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as glycerol or ethylene glycol to consume the excess periodate.
- Analysis: The cleaved sample can be analyzed by SDS-PAGE to confirm the reversal of crosslinking or further processed for mass spectrometry analysis.





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Figure 3: General experimental workflow for DST crosslinking and cleavage.



Quantitative Data and Considerations

The efficiency of both the crosslinking and cleavage reactions can be influenced by several factors.

Parameter	Condition	Effect on Efficiency	Reference
pH (Crosslinking)	7.2 - 8.5	Optimal for primary amine reactivity	General NHS ester chemistry
pH (Cleavage)	~5.5	Periodate cleavage is efficient at slightly acidic pH	[5]
DST Concentration	20-50x molar excess	Higher concentration increases crosslinking, but may lead to modification and aggregation	General crosslinking principles
Temperature	Room Temperature or 4°C	Lower temperature can reduce non-specific reactions and protein degradation	General protein handling
Incubation Time	30 min - 4 hours	Longer times can increase crosslinking yield but also risk of sample degradation	General crosslinking principles
NaIO4 Concentration	15 mM	Effective concentration for cleavage of the cis- diol	[1][4]
Cleavage Time	1 hour	Sufficient for complete cleavage under standard conditions	[5]



It is important to note that while effective, the cleavage of DST with sodium meta-periodate can result in the formation of reactive aldehyde groups.[5] These aldehydes can potentially react with other nucleophiles in the sample, which could lead to secondary crosslinking and interfere with subsequent analyses, particularly in mass spectrometry.[5][6] Therefore, careful consideration of downstream applications and appropriate quenching or sample workup is crucial.

Applications in Research

The unique cleavable nature of DST makes it a valuable reagent in various research areas:

- Proteomics: Used to identify protein-protein interactions. The ability to cleave the crosslinker simplifies the analysis of complex crosslinked peptide mixtures by mass spectrometry.
- Structural Biology: Provides distance constraints for modeling the three-dimensional structure of protein complexes.[7]
- Tissue Fixation: Investigated as an alternative to formaldehyde for tissue fixation, with the potential for improved protein extraction for proteomic analysis.[6][8]

Conclusion

Disuccinimidyl tartrate is a versatile and powerful tool for studying protein interactions. Its amine-reactivity and, most importantly, its specific cleavability through oxidation of the tartrate moiety provide a distinct advantage over non-cleavable crosslinkers and those requiring reducing agents for cleavage. By understanding the underlying chemistry and optimizing the experimental conditions as outlined in this guide, researchers can effectively utilize DST to gain valuable insights into the intricate world of protein structure and function.

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